2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine
Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in organic synthesis and pharmaceutical chemistry due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine are fungal pathogens , particularly Candida spp. . This compound has shown excellent antifungal activity against these pathogens . It also has inhibitory activities against Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) enzymes .
Mode of Action
This compound interacts with its targets by inhibiting the formation of yeast to mold as well as ergosterol formation . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to cell death . The compound achieves this by computationally simulating against Sterol 14-alpha demethylase (CYP51) , an enzyme involved in ergosterol biosynthesis .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in fungal pathogens . By inhibiting the enzyme CYP51, it disrupts the production of ergosterol, leading to the destabilization of the fungal cell membrane and ultimately cell death .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been analyzed in silico .
Result of Action
The compound exhibits potent activity against Candida spp., including several multidrug-resistant strains . It has shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are enough to eliminate the Candida spp .
Biochemical Analysis
Biochemical Properties
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also influence gene expression by interacting with transcription factors. These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. At very high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α,α′-dibromo-2,6-diacetylpyridine in the presence of a base, followed by cyclization . Another approach involves the use of multicomponent reactions, such as the reaction of 2-aminopyridine with aldehydes and isocyanides .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow synthesis, which allows for better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)pyridine
- 2-(Imidazo[1,2-a]quinolin-2-yl)pyridine
- 2-(Imidazo[1,2-a]pyrazin-2-yl)pyridine
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine is unique due to its specific imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological activities .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIVCTHRYRVJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428706 | |
Record name | Imidazo[1,2-a]pyridine-2-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43170-96-3 | |
Record name | Imidazo[1,2-a]pyridine-2-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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